

Application Note: Preparation of Flame Retardant Polyimides using CAS 69299-17-4

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Compound of Interest

Compound Name: Benzenamine, 4,4'-methylenebis[2,6-dibromo-
Cat. No.: B14719520

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Executive Summary

This application note details the protocol for synthesizing high-performance, flame-retardant polyimides (PIs) utilizing (2,5-Dihydroxyphenyl)diphenylphosphine oxide (CAS 69299-17-4).

While standard polyimides exhibit inherent thermal stability, they often fail to meet stringent V-0 flammability ratings (UL-94) without halogenated additives. CAS 69299-17-4, hereafter referred to as HPP, serves as a critical reactive intermediate. Its unique structure combines a hydrolytically stable diphenylphosphine oxide group (for flame retardancy) with a hydroquinone core (for reactivity).

Key Advantages of this Protocol:

- **Intrinsic Flame Retardancy:** Achieves Limiting Oxygen Index (LOI) values >35% without compromising mechanical strength.[1]
- **Solubility:** The bulky pendant phosphorus group disrupts chain packing, enhancing solubility in organic solvents (NMP, DMAc) for easier processing.

- Thermal Stability: Maintains glass transition temperatures () >250°C.[1][2]

Material Specifications

Core Reactant

- Chemical Name: (2,5-Dihydroxyphenyl)diphenylphosphine oxide[3][4]
- CAS Number: 69299-17-4
- Acronym: HPP (or DDP)
- Molecular Weight: ~308.27 g/mol
- Appearance: White to off-white crystalline powder
- Purity Requirement: >99.5% (HPLC) for polymerization grade.

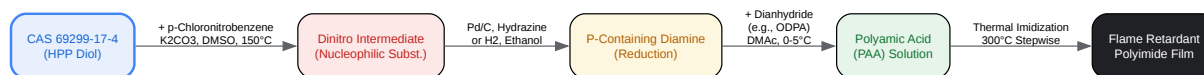
Reagents & Solvents[1][5][6][7][8][9]

- p-Chloronitrobenzene: Reagent grade (for diamine synthesis).
- Dianhydrides: 4,4'-Oxydiphthalic anhydride (ODPA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[1] Note: Dianhydrides must be sublimed or recrystallized from acetic anhydride before use.
- Solvents: N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP). Must be anhydrous (<50 ppm water).

Experimental Workflow

The direct use of HPP (a diol) with dianhydrides yields poly(ester-imides). To produce high-performance pure polyimides, HPP is first derivatized into a diamine monomer.

Workflow Visualization



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Figure 1: Synthetic route from CAS 69299-17-4 to final Polyimide.[5]

Detailed Protocols

Phase A: Monomer Synthesis (HPP-Diamine)

Objective: Convert the diol (CAS 69299-17-4) into 2,5-bis(4-aminophenoxy)phenyl diphenylphosphine oxide.

Step 1: Synthesis of Dinitro Intermediate

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap fitted with a condenser.
- Charge: Add 30.83 g (0.1 mol) of CAS 69299-17-4, 34.66 g (0.22 mol) of p-chloronitrobenzene, and 30.4 g (0.22 mol) of anhydrous .
- Solvent: Add 200 mL DMSO and 40 mL Toluene (azeotropic agent).
- Dehydration: Heat to 140°C. Reflux for 3-4 hours to remove water via the Dean-Stark trap.
- Reaction: Distill off toluene. Raise temperature to 160-170°C and stir for 12 hours.
- Workup: Cool to RT. Pour into 1L methanol/water (1:1). Filter the yellow precipitate. Recrystallize from glacial acetic acid.
 - Yield Target: >85%. [1][6]

Step 2: Reduction to Diamine

- Charge: Dissolve the dinitro compound (from Step 1) in ethanol/THF (1:1) in a high-pressure reactor.
- Catalyst: Add 10 wt% Pd/C catalyst.
- Reduction: Pressurize with (50 psi) or add hydrazine hydrate dropwise at reflux temperature (80°C) for 6 hours.
- Purification: Filter hot to remove Pd/C. Cool filtrate to crystallize the diamine.
 - Validation: Check melting point (Target: ~210-215°C) and FTIR (Look for amine doublet at 3300-3400).

Phase B: Polyimide Polymerization

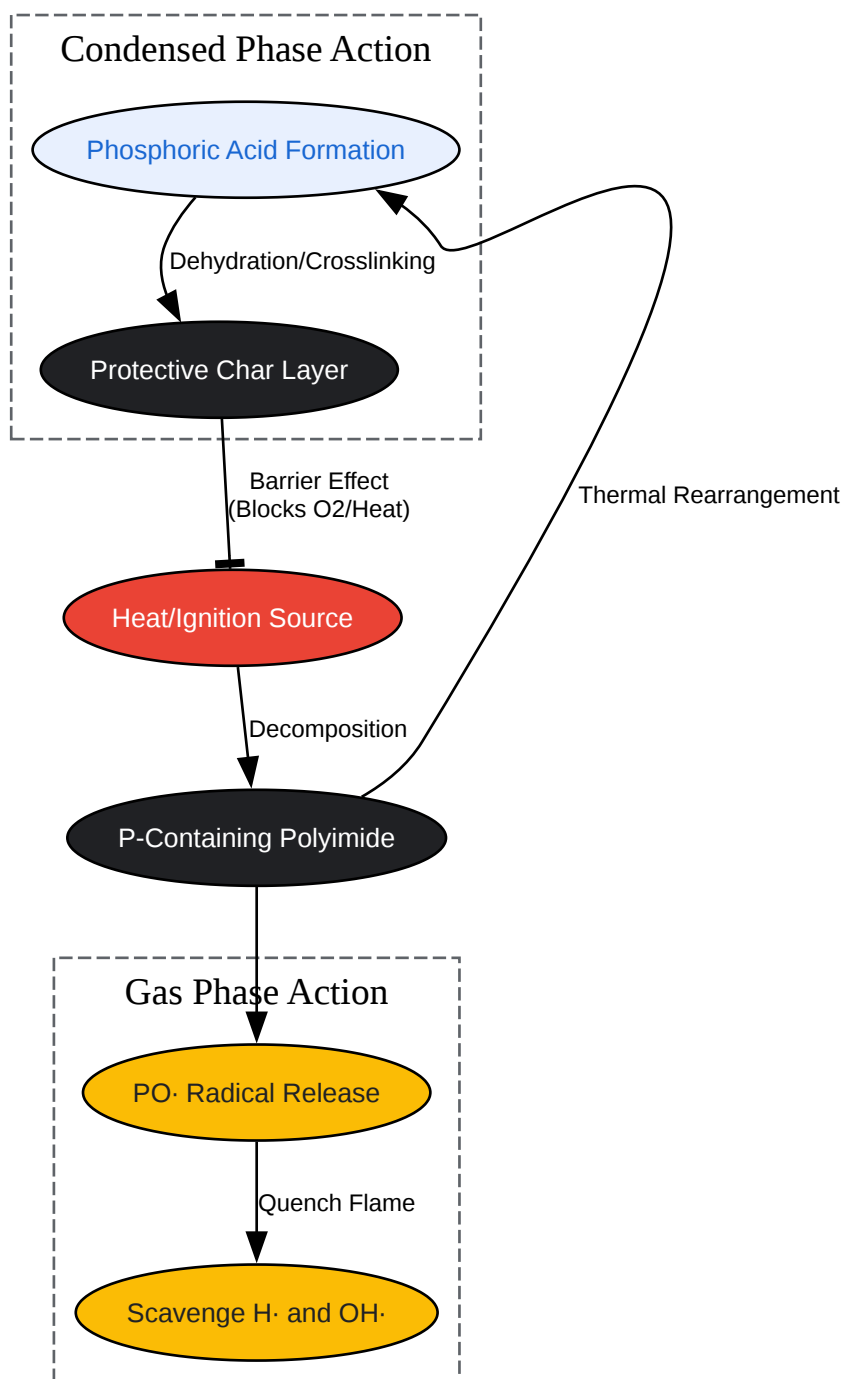
Objective: Polymerize the HPP-derived diamine with ODPA.

- Stoichiometry Control: Precise equimolar balance (1:1.00) is vital for high molecular weight.
- PAA Formation:
 - Place 5.00 mmol of HPP-Diamine in a dry flask.
 - Add anhydrous DMAc to achieve 15-20 wt% solid content. Stir until fully dissolved under .
 - Add 5.00 mmol of ODPA (dianhydride) in 3-4 portions over 30 minutes.
 - Observation: Solution viscosity will increase significantly. Stir for 24 hours at room temperature to form Polyamic Acid (PAA).[7]
- Thermal Imidization (Film Casting):
 - Cast the viscous PAA solution onto a clean glass substrate.
 - Heating Schedule:

- 80°C (1 hr) – Solvent removal
 - 150°C (1 hr) – Pre-imidization
 - 200°C (1 hr)
 - 250°C (1 hr)
 - 300°C (1 hr) – Final cure
- Cool slowly to prevent stress cracking. Peel the film.

Mechanism of Flame Retardancy[4][6]

The inclusion of CAS 69299-17-4 provides a dual-action mechanism.



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Figure 2: Dual-phase flame retardant mechanism of HPP-based polyimides.

- Gas Phase: Thermal decomposition releases PO· radicals, which scavenge high-energy H· and OH· radicals, suppressing the combustion chain reaction.

- Condensed Phase: The phosphorus moiety promotes dehydration of the polymer backbone, forming a carbonaceous char. This char acts as a thermal insulation barrier, preventing volatile fuel release.

Characterization & Validation Data

The following data represents typical values for Polyimides synthesized using the HPP-Diamine + OPA system.

Property	Test Method	Standard PI (PMDA-ODA)	HPP-Modified PI
Limiting Oxygen Index (LOI)	ASTM D2863	27%	36 - 42%
UL-94 Rating	Vertical Burn	V-1 / V-2	V-0
Glass Transition ()	DSC	~380°C	265 - 285°C
Char Yield (at 800°C)	TGA ()	50%	>65%
Solubility	NMP/DMAc	Insoluble	Soluble

Note: The decrease in

compared to rigid PMDA-ODA is expected due to the bulky pendant group increasing free volume, which conversely aids solubility.

Troubleshooting & Optimization

- Issue: Low Viscosity PAA.
 - Cause: Moisture in solvent or non-stoichiometric ratio.
 - Fix: Redistill DMAc over . Weigh monomers to 0.0001g precision.

- Issue: Brittle Films.
 - Cause: Molecular weight too low or imidization too fast (solvent trapped).
 - Fix: Ensure 1:1 stoichiometry. Slow down the heating ramp between 100°C and 200°C.
- Issue: Haze in Film.
 - Cause: Phase separation or crystallization of the phosphorus monomer.
 - Fix: Use a copolymer approach (e.g., 50% HPP-Diamine / 50% ODA) to disrupt regularity.

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